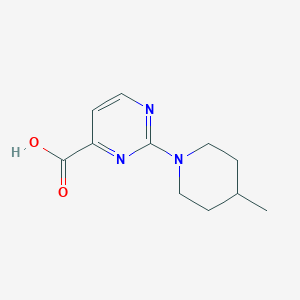

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-3-6-14(7-4-8)11-12-5-2-9(13-11)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBYGRGTBJYLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Substitution on Pyrimidine-4-carboxylic Acid Derivatives

A common approach involves preparing pyrimidine-4-carboxylic acid esters or acid chlorides, followed by nucleophilic substitution with 4-methylpiperidine.

Starting Materials and Intermediates : The synthesis often begins with 5-halopyrimidine-4-carboxylic acid esters (e.g., ethyl 5-bromopyrimidine-4-carboxylate), which are accessible via halogenation and esterification of pyrimidine derivatives.

Key Reaction : The nucleophilic substitution of the halogen at the 5-position or direct amidation at the 4-carboxylic acid site with 4-methylpiperidine under basic or catalytic conditions yields the target compound.

Example Procedure : A synthetic sequence reported involves:

- Preparation of 5-bromopyrimidine-4-carboxylate via a Minisci radical alkoxycarbonylation of 5-bromopyrimidine.

- Conversion of the ester to the acid chloride using oxalyl chloride (COCl)₂ in dichloromethane with catalytic DMF.

- Reaction of the acid chloride intermediate with 4-methylpiperidine to form the amide, followed by hydrolysis to the acid if needed.

Yields and Challenges : The overall yield for such two-step sequences can be low (3–8%) due to side reactions and purification difficulties, although radical alkoxycarbonylation methods have improved yields to about 48% for related esters.

Radical Alkoxycarbonylation (Minisci Reaction)

Concept : The Minisci reaction involves radical-mediated alkoxycarbonylation of halopyrimidines to introduce carboxylate esters selectively at the 4-position of the pyrimidine ring.

-

- Fewer synthetic steps compared to conventional methods.

- High regioselectivity, minimizing polysubstitution.

- Capability to produce >10 g scale quantities with good yields (~48%).

-

- Use of 5-bromopyrimidine as substrate.

- Reaction in a biphasic toluene-water solvent system.

- Addition of acetic acid to increase conversion.

- Radical initiators such as FeSO₄·7H₂O and hydrogen peroxide at low temperatures.

Outcome : This method yields 5-bromopyrimidine-4-carboxylate esters, which serve as intermediates for further substitution with 4-methylpiperidine.

Palladium-Catalyzed Vinylation and Cyclopropanation Routes (Advanced Functionalization)

Synthetic Innovation : Recent research demonstrates the functionalization of 2-chloro-4-methylpyrimidine via palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate to form 4-methyl-2-vinylpyrimidine, followed by cyclopropanation using nitrogen ylides.

Application : Though primarily focused on cyclopropane derivatives, this method exemplifies the versatility of pyrimidine functionalization, which could be adapted for introducing piperidinyl groups via subsequent substitution or coupling reactions.

-

- Pd(OAc)₂ and dppf as catalysts.

- Use of bases like Cs₂CO₃.

- Reaction in 1,4-dioxane-water mixtures under nitrogen atmosphere at elevated temperatures.

Yield and Purification : Overall yields of ~58% over three steps; chiral resolution achieved by salt formation and recrystallization.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Minisci Radical Alkoxycarbonylation | 5-Bromopyrimidine | FeSO₄·7H₂O, H₂O₂, AcOH, toluene-water biphasic, low temp | Up to 48% for esters | High regioselectivity, scalable |

| Acid Chloride Formation + Amidation | 5-Bromopyrimidine-4-carboxylate ester | (COCl)₂, DMF (cat.), then 4-methylpiperidine | 3–8% overall | Laborious purification, low yield |

| Condensation from Carbamimidothioate | Methyl carbamimidothioate + ethyl 2-(ethoxymethylene)acetoacetate | Triethylamine, EtOH, reflux 48 h | ~81% | Efficient ester synthesis, precursor to amides |

| Pd-Catalyzed Vinylation + Cyclopropanation | 2-Chloro-4-methylpyrimidine + potassium vinyltrifluoroborate | Pd(OAc)₂, dppf, Cs₂CO₃, 1,4-dioxane-water, nitrogen, 90 °C | 58% (3 steps) | Advanced functionalization, potential for derivatization |

Analytical and Research Findings

Regioselectivity : Radical alkoxycarbonylation methods show excellent regioselectivity for the 4-position of pyrimidine, with minimal 2-position substitution (<3%).

Functional Group Compatibility : Electron-withdrawing groups at the 2-position can hinder protonation and substitution, while electron-donating groups enhance basicity and facilitate substitution.

Scale-Up Potential : Minisci reaction-based syntheses have been demonstrated on >10 g scale, indicating industrial applicability.

Purification Challenges : Conventional acid chloride routes suffer from low yields due to side reactions and complex purification, favoring radical or condensation methods for practical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrimidine ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid, exhibit promising anticancer properties. These compounds act as inhibitors of specific enzymes involved in cancer cell proliferation, such as SHP2 (Src Homology 2 Domain Containing Protein Tyrosine Phosphatase 2). The inhibition of SHP2 disrupts the ERK/MAPK signaling pathway, which is crucial for tumor growth and survival. Studies have shown that these compounds demonstrate high selectivity and potency against cancer cells with minimal cardiotoxicity compared to other known SHP2 antagonists .

Table 1: Efficacy of Pyrimidine Derivatives Against Cancer Cell Lines

| Compound Name | Target Enzyme | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| This compound | SHP2 | 72 | High | |

| Compound A | SHP2 | 100 | Moderate | |

| Compound B | SHP2 | 50 | Low |

Neurological Applications

2.1 Treatment of Neuropsychiatric Disorders

The compound's structural characteristics make it a candidate for developing treatments for neuropsychiatric conditions, such as post-traumatic stress disorder (PTSD). Its ability to modulate neurotransmitter systems can potentially alleviate symptoms associated with PTSD, such as hypervigilance and intrusive thoughts. Case studies have documented its use in therapeutic settings, where it has shown improvements in patients' overall mental health status .

Case Study: Victor's Treatment for PTSD

Victor, a 27-year-old veteran diagnosed with PTSD, underwent treatment that included the administration of this compound. His symptoms included significant sleep disturbances and hyperarousal. Following a structured regimen incorporating this compound, he reported reduced anxiety levels and improved sleep quality over a period of three months .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound is also utilized in biochemical research to study enzyme inhibition mechanisms. Its role as an inhibitor of NAPE-PLD (N-acyl-phosphatidylethanolamine-specific phospholipase D) has been highlighted in studies aimed at understanding lipid metabolism and signaling pathways in cellular processes .

Table 2: Inhibition Potency of Various Compounds on NAPE-PLD

| Compound Name | IC50 (nM) | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | 72 | NAPE-PLD Inhibition | |

| Compound C | 150 | NAPE-PLD Inhibition | |

| Compound D | 45 | NAPE-PLD Inhibition |

Pharmacokinetics and Safety Profile

4.1 Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it suitable for therapeutic applications. Studies have shown that the compound achieves significant tissue concentrations, which are critical for its efficacy in both cancer and neurological treatments .

4.2 Safety Considerations

In terms of safety, the compound has been evaluated for irritant potential and overall toxicity profiles. Preliminary studies suggest that while it exhibits irritant properties at high concentrations, its therapeutic doses remain well-tolerated in clinical settings .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrimidine-4-Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.26 | 1171352-49-0 | 4-Methylpiperidine, carboxylic acid |

| 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid | C₁₆H₁₉N₅O₂ | 313.36 | 1017484-36-4 | 4-Methylpiperazine, phenyl, carboxylic acid |

| 2-(Methylthio)pyrimidine-4-carboxylic Acid | C₆H₆N₂O₂S | 170.19 | Not provided | Methylthio, carboxylic acid |

| 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | C₁₀H₁₂ClN₃O₂ | 241.67 | 1208087-83-5 | Chloropyrimidine, piperidine, carboxylic acid |

| 2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid | C₉H₁₁N₃O₂ | 193.21 | Not provided | Pyrrolidine, carboxylic acid |

Key Observations:

Substituent Influence on Bioactivity :

- The 4-methylpiperidine substituent in the target compound provides a balance of lipophilicity and basicity, which may enhance blood-brain barrier penetration compared to 4-methylpiperazine derivatives (e.g., CAS 1017484-36-4), where the additional nitrogen in piperazine increases polarity .

- Thioether-containing analogues (e.g., 2-(Methylthio)pyrimidine-4-carboxylic Acid) exhibit distinct reactivity due to the sulfur atom, enabling nucleophilic substitution reactions that are absent in the piperidine-substituted target compound .

Functional Group Impact on Solubility :

- The carboxylic acid group in all listed compounds confers water solubility at physiological pH, but chlorinated derivatives (e.g., CAS 1208087-83-5) show reduced solubility due to the hydrophobic chlorine atom .

Antimicrobial and Cytotoxic Activity: Thieno[2,3-d]pyrimidine-4-carboxylic acid amides (e.g., compounds from ) demonstrate potent antimicrobial activity against clinical strains, whereas the target compound lacks direct antimicrobial data but shares structural motifs with TrmD inhibitors predicted via docking studies .

Biological Activity

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a 4-methylpiperidine moiety and a carboxylic acid group, which contributes to its pharmacological properties. Research indicates that this compound may serve as an inhibitor of specific enzymes involved in critical cellular processes, making it a candidate for therapeutic applications, particularly in oncology and other proliferative disorders.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Functional Groups | Pyrimidine ring, piperidine moiety, carboxylic acid |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on protein arginine methyltransferases (PRMTs), which are implicated in various cancer pathways. Inhibition of these enzymes may lead to reduced cell proliferation and tumor growth.

- Binding Affinity : Interaction studies have shown that this compound exhibits significant binding affinity to target proteins, potentially modulating their activity and influencing downstream signaling pathways.

Biological Activity and Therapeutic Applications

Numerous studies have investigated the biological activity of this compound across different contexts:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results against acute myeloid leukemia (AML) cells, indicating its potential as an anticancer agent.

Table 2: In Vitro Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MV-4-11 (AML) | 15.6 | |

| Jurkat (T-cell) | 25.3 | |

| K562 (Chronic myeloid leukemia) | 20.8 |

Case Studies

Recent research has highlighted the effectiveness of this compound in preclinical models:

- Study on AML : A study published in Cancer Letters demonstrated that the compound significantly inhibited cell proliferation in MV-4-11 cells through apoptosis induction mechanisms. The study reported an IC₅₀ value of approximately 15 µM, showcasing its potential as a therapeutic agent against AML .

- Mechanistic Insights : Another research article explored the compound's interaction with PRMTs, revealing that it effectively inhibits PRMT1 activity, which is crucial for cancer cell survival. The inhibition led to altered gene expression profiles associated with tumorigenesis .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have also been evaluated:

- Absorption and Distribution : Preliminary studies suggest moderate absorption characteristics, with bioavailability influenced by the compound's lipophilicity.

- Metabolism : The compound undergoes hepatic metabolism, with potential interactions noted in liver microsome studies.

Q & A

Q. How to conduct structure-activity relationship (SAR) studies by modifying substituents?

- Methodological Answer : Synthesize analogs (e.g., varying piperidinyl methyl groups or pyrimidine substituents). Evaluate bioactivity shifts and correlate with computational parameters (e.g., LogP, polar surface area). Use QSAR models to predict optimal substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.